Benzene-1,4-disulfonyl difluoride
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Overview
Description
Benzene-1,4-disulfonyl difluoride is an organic compound with the molecular formula C6H4F2O4S2. It is characterized by the presence of two sulfonyl fluoride groups attached to a benzene ring at the 1 and 4 positions. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene-1,4-disulfonyl difluoride can be synthesized through several methods. One common approach involves the reaction of benzene-1,4-disulfonyl chloride with potassium fluoride in an anhydrous solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions and does not require chromatographic purification .
Industrial Production Methods: Industrial production of this compound often involves the use of sulfuryl fluoride gas (SO2F2) as a fluorosulfonylating reagent. This method is efficient and allows for the large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions: Benzene-1,4-disulfonyl difluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride groups can be substituted by nucleophiles, leading to the formation of sulfonyl derivatives.
Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Anhydrous solvents such as DMSO and acetonitrile are frequently used to facilitate these reactions.
Major Products: The major products formed from these reactions are sulfonyl derivatives, which have applications in various fields, including pharmaceuticals and materials science .
Scientific Research Applications
Benzene-1,4-disulfonyl difluoride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Research has explored its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzene-1,4-disulfonyl difluoride involves the reactivity of its sulfonyl fluoride groups. These groups can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical synthesis processes and in the development of enzyme inhibitors .
Comparison with Similar Compounds
Benzene-1,3-disulfonyl fluoride: Similar in structure but with sulfonyl fluoride groups at the 1 and 3 positions.
Ethenesulfonyl fluoride: Contains a sulfonyl fluoride group attached to an ethene moiety.
Benzenesulfonyl fluoride: Features a single sulfonyl fluoride group attached to a benzene ring.
Uniqueness: Benzene-1,4-disulfonyl difluoride is unique due to its symmetrical structure and the presence of two reactive sulfonyl fluoride groups. This makes it particularly useful in click chemistry and other applications requiring high reactivity and specificity .
Properties
IUPAC Name |
benzene-1,4-disulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O4S2/c7-13(9,10)5-1-2-6(4-3-5)14(8,11)12/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNGLYATTLTWAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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